
苯基邻氨基苯甲酸酯
描述
Phenyl anthranilate is an organic compound that belongs to the class of anthranilates. It is characterized by the presence of a phenyl group attached to the nitrogen atom of anthranilic acid. This compound is known for its aromatic properties and is used in various applications, including the synthesis of dyes, perfumes, and pharmaceuticals.
科学研究应用
Phenyl anthranilate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Phenyl anthranilate derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Phenyl anthranilate is used in the production of perfumes and fragrances due to its aromatic properties.
作用机制
Target of Action
Phenyl anthranilate primarily targets the anthranilate synthase enzyme . This enzyme plays a crucial role in the biosynthesis of the amino acid tryptophan . It catalyzes the conversion of chorismate to anthranilate , which is a key intermediate in the biosynthesis of indole and, by extension, tryptophan .
Mode of Action
Phenyl anthranilate interacts with its target, the anthranilate synthase enzyme, by acting as a substrate
Biochemical Pathways
Phenyl anthranilate is involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids . This pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into shikimate, which is ultimately converted into chorismate . Chorismate then serves as a precursor for the synthesis of anthranilate via the action of anthranilate synthase . Anthranilate is a precursor to the amino acid tryptophan .
Result of Action
The primary result of phenyl anthranilate’s action is the production of anthranilate, an important intermediate in the biosynthesis of indole and the amino acid tryptophan . Tryptophan can then be metabolized further into serotonin, melatonin, or various auxins .
生化分析
Biochemical Properties
Phenyl anthranilate is synthesized from chorismate by the action of anthranilate synthase . It interacts with several enzymes, proteins, and other biomolecules. For instance, it interacts with the enzymes shikimate synthase, chorismate mutase, and tryptophan synthase . These interactions play a crucial role in the biosynthesis of aromatic amino acids and their metabolism .
Cellular Effects
Phenyl anthranilate has significant effects on various types of cells and cellular processes. In Escherichia coli, it influences cell function by facilitating anthranilate accumulation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenyl anthranilate exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it binds with transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
Temporal Effects in Laboratory Settings
Over time, the effects of Phenyl anthranilate can change in laboratory settings. It has been observed that the anthranilate production yield in engineered cells is still unsatisfactory, indicating a potential for degradation over time . With the right metabolic engineering strategies, it is possible to achieve a high titer of anthranilate production .
Metabolic Pathways
Phenyl anthranilate is involved in the aromatic amino acid biosynthetic pathway . It interacts with enzymes such as shikimate synthase, chorismate mutase, and tryptophan synthase . These interactions can affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: Phenyl anthranilate can be synthesized through the esterification of anthranilic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, phenyl anthranilate is produced using similar esterification methods but on a larger scale. The process involves the use of continuous reactors to maintain a steady production rate. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions: Phenyl anthranilate undergoes various chemical reactions, including:
Oxidation: Phenyl anthranilate can be oxidized to form quinazolinone derivatives.
Reduction: The compound can be reduced to form phenyl anthranilamide.
Substitution: Phenyl anthranilate can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Phenyl anthranilamide.
Substitution: Various substituted anthranilates depending on the nucleophile used.
相似化合物的比较
Phenyl anthranilate can be compared with other anthranilate derivatives such as:
Methyl anthranilate: Known for its use in flavoring and fragrance industries.
Ethyl anthranilate: Used in the synthesis of dyes and as a flavoring agent.
Butyl anthranilate: Explored for its potential use in pharmaceuticals.
Uniqueness: Phenyl anthranilate stands out due to its unique aromatic properties and its versatility in various applications, ranging from industrial production to scientific research.
属性
IUPAC Name |
phenyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFSYQBEXZGTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145450 | |
| Record name | Phenyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10268-69-6 | |
| Record name | Benzoic acid, 2-amino-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10268-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010268696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is phenyl 2-aminobenzoate used in coordination chemistry?
A: Phenyl 2-aminobenzoate can act as a precursor for synthesizing tridentate Schiff base ligands. [] Researchers synthesized the Schiff base ligand phenyl 2-(2-hydroxybenzylidenamino)benzoate (HL) by reacting phenyl 2-aminobenzoate with salicylaldehyde. [] This ligand, possessing nitrogen and oxygen donor atoms (ONO), readily forms complexes with metal ions like Cr(III), La(III), and Pr(III). [] These complexes, characterized using various spectroscopic techniques, exhibited octahedral geometry and showed potential for biological applications, particularly antibacterial activity. []
Q2: Can you elaborate on the antibacterial activity observed with phenyl 2-aminobenzoate derivatives?
A: While the provided research doesn't directly investigate the antibacterial activity of phenyl 2-aminobenzoate itself, it highlights the promising activity of its lanthanum complex, [La(L)2]Cl. [] This complex demonstrated inhibitory effects against both Gram-negative bacteria (Mirabilis, Klebsiella pneumoniae, Escherichia coli) and Gram-positive bacteria (Staphylococcus aureus). [] This finding suggests that incorporating phenyl 2-aminobenzoate into metal complexes could be a viable strategy for developing novel antibacterial agents.
Q3: What spectroscopic techniques are useful for characterizing phenyl 2-aminobenzoate and its derivatives?
A: Several spectroscopic methods prove valuable in characterizing phenyl 2-aminobenzoate and its derivatives. Researchers utilized Fourier-Transform Infrared (FT-IR) and UV-Vis spectroscopy to analyze the synthesized Schiff base ligand (HL) derived from phenyl 2-aminobenzoate. [] These techniques provide insights into the functional groups and electronic transitions present in the molecule. [] Additionally, elemental analysis (C.H.N.) confirmed the elemental composition of the synthesized compounds. []
Q4: Are there any other interesting applications of compounds related to phenyl 2-aminobenzoate?
A: While the provided research focuses on the coordination chemistry and potential antibacterial applications of phenyl 2-aminobenzoate derivatives, other research highlights the magnetic properties of copper(II) complexes with aminocarboxylic acids. [] While not directly investigating phenyl 2-aminobenzoate, this research explores the magnetic behavior of similar compounds, suggesting a broader interest in the physicochemical properties of this class of molecules. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



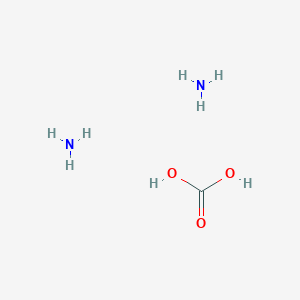

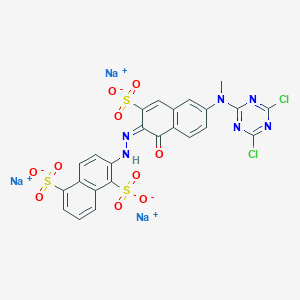

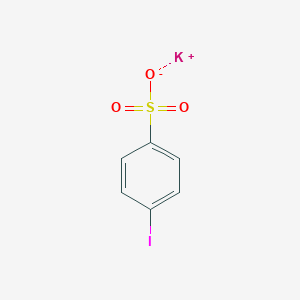


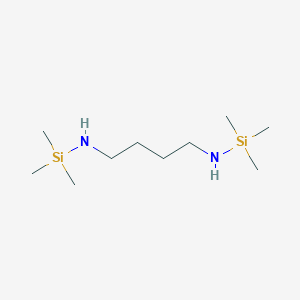

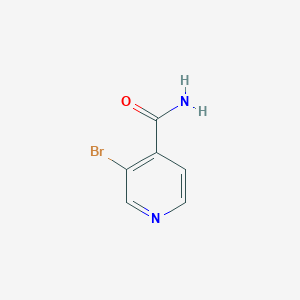
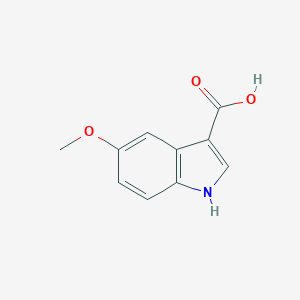
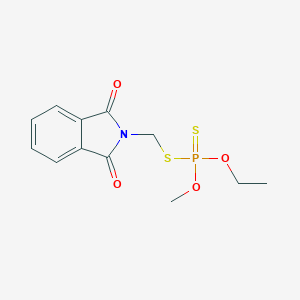
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
